5'MeOIlePO3(Et)AZT
Description
5'MeOIlePO3(Et)AZT is a chemically modified derivative of zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) originally developed for HIV treatment. This compound features a phosphate ester modification at the 5' position of AZT, incorporating an isoleucine methyl ester and ethyl group. Preclinical studies suggest that 5'MeOIlePO3(Et)AZT (hereafter referred to as Compound 1072, based on evidence linking this code to AZT derivatives) exhibits potent anticancer activity, particularly in breast cancer cell lines, by inducing apoptosis and suppressing proliferation .
Properties
CAS No. |
133201-17-9 |
|---|---|
Molecular Formula |
C19H31N6O8P |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
methyl (2S,3S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C19H31N6O8P/c1-6-11(3)16(18(27)30-5)23-34(29,31-7-2)32-10-14-13(22-24-20)8-15(33-14)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t11-,13-,14+,15+,16-,34?/m0/s1 |
InChI Key |
NJUFPWPXDCPXEZ-KVDGBYHPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCC(C)C(C(=O)OC)NP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis: AzTTP can be synthesized chemically by phosphorylating AZT with phosphoramidite reagents.
Enzymatic Conversion: Cellular enzymes phosphorylate AZT to its monophosphate form (AzTMP), which is further converted to AzTTP.
Industrial Production:: AzTTP is typically produced through chemical synthesis in specialized laboratories.
Chemical Reactions Analysis
Phosphorylation: AZT undergoes phosphorylation to form AzTTP.
Inhibition of Thymidine Phosphorylation: AzTTP competes with natural thymidine triphosphate (dTTP) during DNA synthesis, leading to chain termination in the viral genome.
Phosphoramidite Reagents: Used for chemical phosphorylation.
Cellular Kinases: Catalyze the phosphorylation of AZT to AzTTP.
AzTTP: The active triphosphate form that inhibits HIV reverse transcriptase.
Scientific Research Applications
AzTTP has diverse applications:
HIV Treatment: Suppresses HIV replication by inhibiting reverse transcriptase.
Iron Removal: Binds to transferrin and removes iron.
Telomerase Inhibition: Reduces telomerase activity.
Thymidine Phosphorylation Inhibition: Disrupts DNA synthesis.
Mechanism of Action
Molecular Targets: HIV reverse transcriptase.
Pathway: Incorporation into viral DNA leads to chain termination.
Comparison with Similar Compounds
Structural and Functional Analogues of AZT
AZT derivatives are classified based on modifications to the 5' hydroxyl group or sugar moiety. Key analogues include:
- AZT (Zidovudine) : The parent compound, used in HIV therapy and studied for telomerase inhibition in cancer .
- 5'-O-Carbamate Derivatives : Synthesized via N,N'-carbonyldiimidazole coupling, these derivatives aim to improve bioavailability .
- Phosphonate Derivatives (e.g., AZT 5′-H-phosphonate) : Designed to reduce cellular toxicity and enhance pharmacokinetics .
- Compound 1073 and 1079 : Structural analogues of 1072 with distinct modifications, tested alongside 1072 in cytotoxicity assays .
Cytotoxicity and Antiproliferative Activity
Table 1: Comparative Cytotoxicity in Breast Cancer Cell Lines
- Key Findings :
- Compound 1072 demonstrated superior antiproliferative effects compared to AZT and other derivatives, reducing MDA-MB-231 cell viability by 78% at 100 µM .
- Morphological analyses revealed that 1072-treated cells exhibited apoptotic features, including cell shrinkage and loss of cell-cell contact, at rates double those of AZT .
Apoptotic Pathway Activation
Table 2: Caspase Expression in Treated Cells
| Compound | Caspase 3 Fold Change | Caspase 8 Fold Change | Cell Line | Reference |
|---|---|---|---|---|
| AZT | 1.2 ± 0.1 | 1.1 ± 0.1 | MDA-MB-231 | |
| Compound 1072 | 3.8 ± 0.3 | 2.5 ± 0.2 | MDA-MB-231 | |
| Compound 1073 | 2.1 ± 0.2 | 1.8 ± 0.1 | MDA-MB-231 |
- Mechanistic Insight :
Toxicity Profile
Table 3: Neurotoxicity and Cellular Recovery
- Key Observations: AZT exhibits dose-dependent neurotoxicity, suppressing neurosphere formation and neuroblast induction in neural stem cells . Phosphonate derivatives of AZT, such as AZT 5′-H-phosphonate, show reduced neurotoxicity while retaining antiviral activity .
Telomerase Inhibition and Anticancer Synergy
- AZT as a Telomerase Inhibitor: AZT reduces telomerase activity in hepatocellular carcinoma (IC50: 0.5–1.5 mM) and induces G2/M cell cycle arrest in tongue cancer cells .
- Compound 1072 : While direct telomerase data are unavailable, its potent apoptosis induction and caspase activation suggest enhanced anticancer mechanisms compared to AZT .
- Synergy with Chemotherapy : AZT combined with mitomycin C (MMC) increased apoptosis rates (24.09% vs. 20.23% for AZT alone) in bladder cancer models . Similar synergy is plausible for 1072 but requires validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
